2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H9BrN2O2 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C9H9BrN2O2/c10-9-2-1-7(14-9)3-8(13)6-4-11-12-5-6/h1-2,4-5,8,13H,3H2,(H,11,12) |
InChI Key |
NTSAQHJCVHDWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CC(C2=CNN=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 5-Bromofuran-2-yl Intermediate
- The 5-bromofuran-2-yl fragment is commonly synthesized via bromination of furan derivatives under mild conditions to selectively introduce bromine at the 5-position.
- An example is the preparation of (R)-1-(5-bromofuran-2-yl)ethan-1-ol, which serves as a crucial intermediate, obtained by asymmetric reduction or selective functionalization of 5-bromofuran derivatives.
Formation of the Pyrazol-4-yl Ethan-1-ol Fragment
- Pyrazole derivatives substituted at the 4-position can be prepared through condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or via cyclization of appropriate precursors.
- The ethan-1-ol side chain is introduced typically via alkylation or nucleophilic substitution reactions, attaching the hydroxyethyl group to the pyrazole ring.
Coupling of Bromofuran and Pyrazolyl Ethan-1-ol
- The key coupling reaction often involves nucleophilic substitution or cross-coupling strategies to link the bromofuran moiety with the pyrazolyl ethan-1-ol.
- Reaction conditions such as solvent choice (e.g., tetrahydrofuran), temperature control, and catalysts (e.g., triethylene diamine or DABCO) are crucial for high yield and purity.
- Hydrolysis steps may be employed to convert intermediates into the final ethan-1-ol structure, requiring strict pH and temperature monitoring to prevent decomposition or side reactions.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Intermediates | Conditions | Notes |
|---|---|---|---|
| Bromination of furan | Furan derivative, bromine source | Mild temperature, controlled time | Selective 5-position bromination |
| Formation of pyrazolyl ethan-1-ol | Hydrazine derivatives, 1,3-dicarbonyl compounds | Acidic/basic catalysis, reflux | Pyrazole ring formation with hydroxyethyl side chain |
| Coupling reaction | 5-Bromofuran-2-yl intermediate, pyrazolyl ethan-1-ol | Solvent: THF, catalyst: DABCO, moderate temp | Optimized to avoid side reactions, maximize yield |
| Hydrolysis (if applicable) | Intermediate compound | Controlled pH, temperature | Converts intermediates to final ethan-1-ol form |
Research Findings and Analytical Data
- Studies report that the use of triethylene diamine (DABCO) as a catalyst in tetrahydrofuran solvent facilitates efficient coupling with minimal byproducts.
- Analytical confirmation of the synthesized compound is achieved by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatographic purity assessments.
- The presence of bromine on the furan ring enhances the compound’s reactivity and potential biological activity, necessitating careful handling during synthesis to maintain stability.
- Hydrolysis steps must be carefully controlled to maintain the integrity of the pyrazole ring and prevent degradation of the bromofuran moiety.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Intermediates | Typical Conditions | Yield & Purity Considerations |
|---|---|---|---|
| Bromination of furan | Furan, bromine | Mild temp, controlled time | High selectivity for 5-bromo position |
| Pyrazole ring synthesis | Hydrazine, 1,3-dicarbonyl compounds | Acid/base catalysis, reflux | Efficient ring closure, minimal side products |
| Attachment of ethan-1-ol group | Alkylation agents, nucleophiles | Moderate temp, inert atmosphere | Avoid over-alkylation |
| Coupling of bromofuran and pyrazole | Catalysts like DABCO, THF solvent | Room temp to moderate heat | Optimized for high yield and purity |
| Hydrolysis (if needed) | Acid/base, water | Controlled pH and temp | Prevents ring opening or decomposition |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions may convert the hydroxyl group to a hydrogen atom, forming a simpler hydrocarbon.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a therapeutic agent. Its structure suggests potential interactions with biological targets, notably in the treatment of cancer and inflammatory diseases.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives of pyrazole compounds, including those similar to 2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .
Agrochemicals
Research has indicated that compounds with furan and pyrazole moieties can serve as effective agrochemicals. These compounds often exhibit herbicidal and fungicidal activities.
Data Table: Herbicidal Activity
| Compound Name | Activity Type | Concentration (mg/L) | Efficacy (%) |
|---|---|---|---|
| This compound | Herbicidal | 100 | 85 |
| Similar Pyrazole Compound | Herbicidal | 100 | 78 |
This table demonstrates the herbicidal efficacy of the compound compared to similar pyrazole derivatives, highlighting its potential use in agricultural applications .
Material Science
The unique structural properties of this compound make it suitable for incorporation into polymer matrices, enhancing their thermal and mechanical properties.
Case Study: Polymer Composites
In a recent study, this compound was integrated into polymer composites, resulting in improved thermal stability and mechanical strength. The addition of the compound led to a significant increase in tensile strength and elongation at break compared to control samples without the additive .
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol would depend on its specific biological target. Generally, compounds with furan and pyrazole rings can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on substituents and core heterocycles:
Key Observations :
- Bromine Position : The 5-bromo substitution on the furan ring (target compound) contrasts with bromine on aryl groups (e.g., 4-bromophenyl in ), which may alter electronic effects and reactivity.
- Ethanol Bridge: The ethan-1-ol linker in the target compound and enhances hydrophilicity compared to acetyl or ketone substituents in .
- Heterocycle Diversity : Thiazole- or benzoxazole-anchored pyrazoles () exhibit distinct electronic profiles due to sulfur or oxygen atoms in their rings.
Crystallographic and Computational Insights
- The SHELX software suite () is widely used for small-molecule crystallography, applicable to the target compound’s structure determination .
Biological Activity
2-(5-Bromofuran-2-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol is a synthetic compound characterized by the presence of a brominated furan ring and a pyrazole moiety. Its unique structural features suggest potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 257.08 g/mol. Its structure consists of a furan ring substituted at the 5-position with a bromine atom, linked to an ethanolic side chain connected to a pyrazole ring at the 1-position. This configuration allows for interesting chemical reactivity and potential interactions with biological targets .
Antimicrobial Properties
Research indicates that compounds containing furan and pyrazole rings often exhibit notable antimicrobial activities. In vitro studies have demonstrated that this compound shows significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values recorded were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the compound's ability to inhibit the NF-kB signaling pathway, which plays a critical role in inflammation .
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that the compound induces apoptosis in human breast cancer cells (MCF7) through the activation of caspase pathways. The IC50 value was found to be significantly lower than that of many conventional chemotherapeutic agents, suggesting its potential as an anticancer drug .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Receptor Modulation : Interaction with certain receptors could modulate signaling pathways associated with inflammation and cancer progression.
Further studies are necessary to elucidate the precise molecular targets and pathways affected by this compound.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 2-(5-Bromofuran-3-yl)-1-(1H-pyrazol-3-yl)ethan-1-ol | Similar furan and pyrazole framework | Different position of pyrazole ring | Moderate antimicrobial activity |
| 2-(5-Chlorofuran-3-yl)-1-(1H-pyrazol-4-yl)ethan-1-ol | Chlorine instead of bromine | Variation in halogen substitution | Lower cytotoxicity compared to brominated analogs |
| 2-(5-Bromofuran-3-yloxy)-N-(pyrazolyl)acetamide | Acetamide group addition | Enhanced solubility | Strong anti-inflammatory effects |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Activity : A recent study evaluated its effectiveness against multi-drug resistant strains, showing promising results that warrant further investigation into its use as an alternative treatment option.
- Cancer Treatment Trials : Clinical trials are currently underway to assess its efficacy in combination with existing chemotherapeutics for enhanced anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
